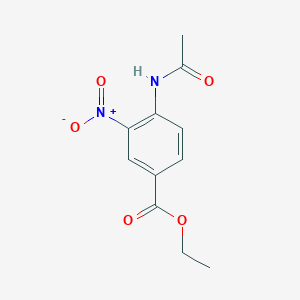

Ethyl 4-acetamido-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-acetamido-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEATNDLNBFMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385090 | |

| Record name | ethyl 4-acetamido-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-17-8 | |

| Record name | Ethyl 4-(acetylamino)-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-acetamido-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Substituted Benzoate Esters in Organic Synthesis and Medicinal Chemistry Research

Substituted benzoate (B1203000) esters are a class of organic compounds that are of significant interest in both organic synthesis and medicinal chemistry. Aromatic compounds, in general, are fundamental to organic chemistry and are integral components in a vast array of industries, from pharmaceuticals to materials science. ijrar.orgnumberanalytics.com Their unique electronic structure and stability make them versatile building blocks for creating a wide range of organic molecules. ijrar.orgopenaccessjournals.com

In medicinal chemistry, aromatic compounds are found in numerous drugs and play a crucial role in their biological activity. numberanalytics.com The aromatic rings can interact with biological targets, and their presence often influences the therapeutic effects of the drugs. openaccessjournals.comnumberanalytics.com Benzoate esters, a specific type of aromatic compound, are key intermediates in the synthesis of various pharmaceuticals, pesticides, and dyes. fengchengroup.comrsc.org For instance, ethyl 4-aminobenzoate (B8803810), also known as benzocaine, is a local anesthetic derived from a substituted benzoate ester. rsc.org The ability to introduce various substituents onto the benzene (B151609) ring allows chemists to fine-tune the properties of the resulting molecules, a critical aspect of drug design and development. numberanalytics.com

Significance of Multifunctional Aromatic Compounds in Advanced Chemical Architectures

The presence of multiple functional groups on a single aromatic ring, as seen in Ethyl 4-acetamido-3-nitrobenzoate (B8687768), is of great strategic importance in the design of advanced chemical architectures. accessscience.com Each functional group offers a potential site for chemical modification, allowing for the construction of complex, three-dimensional molecules from a relatively simple starting material. This versatility is highly prized in organic synthesis, where the goal is often to build intricate molecular frameworks with specific properties and functions. numberanalytics.com

The nitro group, for example, is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and serve as a precursor to an amino group through reduction. wikipedia.org The acetamido group can also be modified, and the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. The interplay of these groups on the aromatic ring provides a rich platform for a variety of chemical transformations, making multifunctional aromatic compounds like Ethyl 4-acetamido-3-nitrobenzoate valuable tools for synthetic chemists.

Overview of Current Research Trajectories for Aryl Nitroesters and Acetamides

Current research involving aryl nitroesters and acetamides is diverse and spans several areas of chemistry. Nitroaromatic compounds, including aryl nitroesters, are important industrial chemicals used in the synthesis of a wide range of products such as dyes, polymers, and pesticides. nih.gov They are also key starting materials for the production of aromatic amines, which are fundamental building blocks in many chemical industries. nih.gov

Research in this area often focuses on developing new and more efficient synthetic methods for the preparation of these compounds. For example, recent studies have explored the use of solid acid catalysts and environmentally friendly techniques like ultrasound and microwave irradiation for the synthesis of ethyl 4-nitrobenzoate (B1230335). scirp.org

In the realm of medicinal chemistry, researchers continue to explore the potential of compounds containing acetamide (B32628) and nitroaryl functionalities. While the nitro group can sometimes be associated with toxicity, it is also a feature of some bioactive compounds and can be a useful handle for further chemical elaboration. wikipedia.org The development of new synthetic methodologies allows for the creation of novel compounds with potential therapeutic applications. scirp.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways

Reactions at the Nitro Group

The nitro group is a versatile functional handle, primarily utilized through its reduction to various oxidation states.

The conversion of the aromatic nitro group into an amine is one of its most significant transformations, providing a gateway to further functionalization. masterorganicchemistry.com This reduction can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other reducible groups like the ester. d-nb.info The reduction proceeds through a six-electron process, sequentially forming nitroso, hydroxylamino, and finally amino functional groups. nih.gov

Reduction to Amine: The complete reduction of the nitro group to a primary amine (aniline derivative) is a common and well-established industrial process. wikipedia.org Various methods are available:

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com It can be conducted at neutral pH, which is advantageous for substrates sensitive to acid. masterorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) is a classic and robust method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Transfer Hydrogenation: Systems like Fe/CaCl₂ with a hydrogen donor can effectively reduce nitroarenes while tolerating ester functionalities. organic-chemistry.org

Other Reagents: A NaBH₄-FeCl₂ system has been shown to selectively reduce nitroarenes in the presence of ester groups, yielding the corresponding anilines in high yields. d-nb.info Similarly, indium metal in aqueous ammonium (B1175870) chloride has been used to reduce ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810). orgsyn.org

Reduction to Hydroxylamine (B1172632): Halting the reduction at the intermediate hydroxylamine stage requires milder and more controlled conditions. Reagents for this transformation include:

Zinc metal in an aqueous solution of ammonium chloride. wikipedia.org

Catalytic reduction with rhodium on carbon in the presence of hydrazine (B178648) monohydrate at room temperature. wikipedia.org

Reduction to Azoxy and Azo Compounds: Further reaction pathways can lead to dimeric species.

Azo Compounds: Treatment of aromatic nitro compounds with metal hydrides, such as lithium aluminum hydride (LiAlH₄), typically leads to the formation of azo compounds rather than anilines. masterorganicchemistry.comcommonorganicchemistry.com

Hydrazine Derivatives: Using an excess of zinc metal can result in the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

| Target Functional Group | Reagent/System | Key Features | Reference |

|---|---|---|---|

| Amine (-NH₂) | H₂ with Pd/C, PtO₂, or Raney Ni | High efficiency, can be run at neutral pH. | masterorganicchemistry.comcommonorganicchemistry.com |

| Amine (-NH₂) | Fe, Zn, or SnCl₂ in acid (e.g., HCl) | Classic, robust, and widely used method. | masterorganicchemistry.comcommonorganicchemistry.com |

| Amine (-NH₂) | NaBH₄-FeCl₂ | High chemoselectivity for nitro group over ester. | d-nb.info |

| Hydroxylamine (-NHOH) | Zn in aqueous NH₄Cl | Mild conditions to stop at the hydroxylamine stage. | wikipedia.org |

| Azo Compound (-N=N-) | LiAlH₄ | Metal hydrides tend to produce azo products from aromatic nitro compounds. | masterorganicchemistry.comcommonorganicchemistry.com |

The reactivity of the nitro group in Ethyl 4-acetamido-3-nitrobenzoate (B8687768) is significantly modulated by the electronic effects of the adjacent acetamido and ester groups.

Ethyl Ester Group (-COOEt): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. It deactivates the ring, particularly at the ortho and para positions.

Combined Effect: In Ethyl 4-acetamido-3-nitrobenzoate, the nitro group is subject to the competing electronic influences of the electron-donating acetamido group and the electron-withdrawing ester group. The strong electron-withdrawing nature of the nitro group itself reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov The presence of other electron-withdrawing groups, like the ester, further facilitates this. This electronic environment makes the selective reduction of the nitro group without affecting the ester a key synthetic challenge, often requiring carefully chosen reagents like the NaBH₄-FeCl₂ system. d-nb.info

Reactions Involving the Acetamido Group

The acetamido group offers pathways for modification through hydrolysis, transamidation, and other reactions.

Hydrolysis: The amide bond of the acetamido group can be cleaved under acidic or basic conditions to yield the corresponding primary amine, 4-amino-3-nitrobenzoate. This reaction is essentially the reverse of the N-acetylation used to install the group.

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine, proving to be an attractive method for creating diverse amide structures. mdpi.com Transamidation can be promoted by various catalysts and conditions:

Acid Catalysis: Catalytic amounts of acids like H₂SO₄-SiO₂ or L-proline can facilitate the reaction between an amide and an amine, often under solvent-free conditions. researchgate.netresearchgate.netorganic-chemistry.org

Metal Catalysis: Lewis acids and transition metal complexes, including those of Fe(III), Ni, and Cu, are effective catalysts for transamidation, accommodating a wide range of aromatic and aliphatic amines. organic-chemistry.orgfrontiersin.org

Catalyst-Free: Certain amines, particularly strong nucleophiles like aliphatic amines, can undergo transamidation even without a catalyst. frontiersin.org

| Catalyst System | Amine Substrate Scope | Conditions | Reference |

|---|---|---|---|

| H₂SO₄-SiO₂ | Aromatic, heteroaromatic, aliphatic | Solvent-free | researchgate.net |

| Fe(III) hydrated salts | Primary, secondary, aliphatic, aromatic | 5 mol% catalyst | organic-chemistry.org |

| Cu(OAc)₂ | Aromatic amines (with chitin (B13524) as acetyl source) | 140°C, DMF | frontiersin.org |

| L-proline | Wide range of amines | Solvent-free | organic-chemistry.org |

While the acetamido group is generally stable, its nitrogen atom can, under certain conditions, undergo substitution. More significant are the classic rearrangement reactions associated with amides, although their direct application to a secondary amide like an acetanilide (B955) requires consideration of the specific reaction mechanisms.

N-Substitution: The hydrogen on the amide nitrogen can be replaced, leading to N-substituted products.

Rearrangement Reactions:

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate, using reagents like bromine and a strong base. masterorganicchemistry.comgeeksforgeeks.org For a secondary amide like the acetamido group, this reaction is not directly applicable in its standard form.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be converted to an amine or other derivatives. bdu.ac.inbdu.ac.in The starting material is typically a carboxylic acid derivative, not a pre-formed amide. masterorganicchemistry.comgeeksforgeeks.org Therefore, to apply this chemistry, the acetamido group would first need to be hydrolyzed to the amine, which would then be diazotized and converted to an azide before rearrangement.

Reactions at the Ester Group

The ethyl ester group is a key site for modification, primarily through hydrolysis, transesterification, and aminolysis, all of which proceed via a nucleophilic acyl substitution mechanism. libretexts.org

Hydrolysis (Saponification): The ester can be cleaved to form a carboxylic acid.

Base-Promoted Hydrolysis: This is an essentially irreversible process where a base, such as sodium hydroxide (B78521), attacks the electrophilic carbonyl carbon. libretexts.org The reaction yields an alcohol (ethanol) and the carboxylate salt (sodium 4-acetamido-3-nitrobenzoate). sserc.org.uksserc.org.ukquora.com Subsequent acidification protonates the carboxylate to give the free carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring catalytic acid. The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Transesterification: This reaction converts one ester into another by exchanging the alkoxy group. When this compound is treated with a large excess of another alcohol in the presence of an acid or base catalyst, the ethyl group can be replaced by the alkyl group of the new alcohol. libretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or with primary and secondary amines to yield amides. This reaction is analogous to base-promoted hydrolysis, with the amine acting as the nucleophile. libretexts.org This provides an alternative route to amide derivatives from the ester functional group.

Hydrolysis of the Ester Linkage under Various Conditions

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-acetamido-3-nitrobenzoic acid. This transformation can be achieved under both acidic and basic conditions.

Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. msu.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid in a separate workup step yields the carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, like hydrochloric or sulfuric acid, in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

The choice between acidic and basic hydrolysis may depend on the stability of the other functional groups in the molecule. The acetamido group is generally stable under these conditions, but prolonged exposure to harsh acidic or basic conditions could potentially lead to its hydrolysis as well.

| Condition Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Basic (Saponification) | NaOH(aq) or KOH(aq), followed by HCl(aq) | Reflux | 4-acetamido-3-nitrobenzoic acid |

| Acidic | HCl(aq) or H₂SO₄(aq) | Reflux | 4-acetamido-3-nitrobenzoic acid |

Transesterification Processes for Alkyl Chain Modification

Transesterification is a useful process for modifying the alkyl portion of the ester group. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as the solvent or by removing the ethanol (B145695) that is formed during the reaction.

For example, reacting the ethyl ester with methanol (B129727) under acidic conditions (e.g., H₂SO₄) would produce mthis compound. Similarly, using a higher boiling point alcohol like butanol would yield butyl 4-acetamido-3-nitrobenzoate. This method allows for the fine-tuning of the molecule's physical properties, such as solubility and volatility.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 4-acetamido-3-nitrobenzoate |

| Benzyl Alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 4-acetamido-3-nitrobenzoate |

Electrophilic Aromatic Substitution on the Benzoic Acid Core

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The directing effects of these substituents must be considered to predict the outcome of reactions such as nitration, halogenation, and sulfonation.

-NHCOCH₃ (acetamido group): This is a powerful activating group and an ortho, para-director.

-NO₂ (nitro group): This is a strong deactivating group and a meta-director.

-COOEt (ethyl ester group): This is a deactivating group and a meta-director.

The strongly activating acetamido group at C-4 dominates the directing effects. It directs incoming electrophiles to its ortho positions (C-3 and C-5). Since the C-3 position is already occupied by the nitro group, electrophilic substitution will occur predominantly at the C-5 position. The deactivating nature of the nitro and ester groups increases the stringency of the conditions required for these reactions compared to benzene itself.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-acetamido-3,5-dinitrobenzoate |

| Bromination | Br₂/FeBr₃ | Ethyl 5-bromo-4-acetamido-3-nitrobenzoate |

| Chlorination | Cl₂/AlCl₃ | Ethyl 5-chloro-4-acetamido-3-nitrobenzoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 4-acetamido-3-nitro-5-sulfobenzoic acid |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is a key reaction for aryl halides and related compounds that contain strong electron-withdrawing groups. For NAS to occur, two main requirements must be met: the presence of a good leaving group (like a halide) and strong activation by electron-withdrawing groups positioned ortho or para to the leaving group.

This compound itself is not a suitable substrate for NAS as it lacks a good leaving group. However, a halogenated derivative, such as Ethyl 5-bromo-4-acetamido-3-nitrobenzoate (synthesized via EAS), would be an excellent candidate. In this derivative, the bromo group at C-5 is ortho to the powerfully electron-withdrawing nitro group at C-3, making it highly susceptible to displacement by nucleophiles. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to form new C-N, C-O, and C-S bonds, respectively.

Synthesis of Advanced Polyfunctionalized Aromatic Derivatives and Heterocyclic Systems

The functional groups of this compound serve as handles for the construction of more elaborate molecular structures, including advanced polyfunctionalized aromatics and fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize these reactions, the aromatic ring must typically be functionalized with a halide or triflate leaving group. As discussed, a halogen can be introduced at the C-5 position via EAS. This halogenated derivative can then participate in a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a new alkyl, alkenyl, or aryl group at the C-5 position. youtube.com

Heck Coupling: Coupling with an alkene (R-CH=CH₂) using a palladium catalyst forms a new C-C bond, yielding a styrenyl derivative. youtube.com

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne in the presence of palladium and copper catalysts to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N and C-O bonds by coupling the aryl halide with amines or alcohols, respectively, using a palladium catalyst and a suitable ligand.

These reactions provide access to a vast range of complex derivatives that would be difficult to synthesize by other means. nih.gov

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Vinyl) |

| Sonogashira | RC≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH or ROH | Pd₂(dba)₃, Ligand, Base | C-N or C-O |

The functional groups of this compound are ideal starting points for the synthesis of heterocyclic structures. A common strategy involves the chemical modification of the existing substituents to create reactive intermediates that can undergo cyclization.

A key transformation is the reduction of the nitro group at C-3 to an amino group (-NH₂), typically using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This yields Ethyl 4-acetamido-3-aminobenzoate, a substituted ortho-phenylenediamine derivative. This versatile intermediate can react with various bifunctional electrophiles to construct a wide range of fused heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds can yield quinoxalines, while reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles.

The synthesis of spiro compounds from this scaffold is more complex and would likely involve a multi-step sequence. researchgate.net One hypothetical route could involve N-alkylation of the acetamido group with a chain containing a terminal reactive site. Subsequent intramolecular cyclization involving this chain and the C-5 position of the aromatic ring could potentially lead to the formation of a spirocyclic system. nih.govrsc.org Such strategies highlight the synthetic versatility embedded within the structure of this compound.

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. For a molecule like this compound, which possesses multiple functional groups amenable to chemical modification, several potential pathways for stereoselective transformations and chiral derivatization can be envisaged. While specific, direct studies on the stereoselective manipulation of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining established methodologies for structurally related compounds. The primary routes to introduce chirality would involve the stereoselective reduction of the nitro group or transformations involving the acetamido and ester functionalities.

A significant pathway for introducing a chiral center into the molecule is through the asymmetric reduction of the nitro group to an amino group. This transformation would yield a chiral amine, a valuable synthon in organic synthesis. The field of asymmetric hydrogenation of nitroarenes has seen significant advancements, with various chiral catalysts being developed to achieve high enantioselectivity.

One of the most promising approaches involves the use of transition metal catalysts, particularly those based on nickel, ruthenium, and iridium, in conjunction with chiral ligands. For instance, nickel-catalyzed asymmetric hydrogenation has been effectively used for β-acylamino nitroolefins, yielding chiral β-amino nitroalkanes with excellent enantioselectivities. rsc.org This methodology, while applied to nitroolefins, highlights the potential for achieving stereocontrol in the reduction of a nitro group adjacent to an acylamino moiety. The general principle of asymmetric hydrogenation relies on the formation of a diastereomeric complex between the substrate and the chiral catalyst, which then proceeds through a lower energy transition state to form one enantiomer of the product preferentially. wikipedia.org

Another powerful tool in asymmetric hydrogenation is the use of iridium complexes with chiral ligands. Highly efficient iridium catalysts have been developed for the asymmetric hydrogenation of a wide array of substrates, including ketones and alkenes. nih.gov The application of such catalysts to substituted nitroarenes is an active area of research. The success of these reactions is often dependent on the choice of chiral ligand, which can create a specific chiral pocket around the metal center, thereby dictating the facial selectivity of the hydrogenation. nih.gov Ruthenium-based catalysts, often used for the asymmetric hydrogenation of ketones, could also be explored for the stereoselective reduction of the nitro group in this compound, potentially after conversion of the ester to a ketone. nih.gov

The acetamido group present in this compound can also serve as a directing group to influence the stereochemical outcome of reactions at other positions on the aromatic ring. Research on acetanilides has shown that the acetamido group can participate in iridium-catalyzed enantioselective C-H functionalization reactions. elsevierpure.com In these reactions, a chiral iridium catalyst can selectively activate a C-H bond ortho to the acetamido group, leading to the formation of a new chiral center with high enantioselectivity. While the target molecule has a nitro group at one of the ortho positions, the potential for functionalization at the other ortho position (C-5) could be explored.

Furthermore, the ester group of this compound provides another handle for introducing chirality. Enantioselective hydrolysis of the ester, catalyzed by chiral enzymes (lipases, esterases) or chiral metal complexes, could in principle lead to a chiral carboxylic acid. This approach, known as kinetic resolution, would result in the separation of the racemic starting material into one enantiomer of the unreacted ester and the corresponding chiral carboxylic acid.

Chiral derivatization is another important aspect, often employed for the determination of enantiomeric purity or for the separation of enantiomers. This involves reacting the target molecule, or a derivative thereof, with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated or distinguished by techniques such as NMR spectroscopy or chromatography. For instance, if the nitro group of this compound were reduced to an amino group, the resulting chiral amine could be derivatized with a chiral carboxylic acid or a chiral isocyanate. Similarly, if the ester group were hydrolyzed to a carboxylic acid, it could be derivatized with a chiral alcohol or amine. Axially chiral derivatizing agents have been shown to be effective for determining the absolute configuration of chiral amino alcohols. researchgate.net

The following table summarizes potential stereoselective transformations applicable to the functional groups present in this compound, based on analogous systems reported in the literature.

| Transformation | Substrate Type | Catalyst/Reagent | Product Type | Potential Application to this compound |

| Asymmetric Hydrogenation | β-Acylamino nitroolefins | Nickel-based chiral catalysts | Chiral β-amino nitroalkanes | Stereoselective reduction of the nitro group to a chiral amine. rsc.org |

| Asymmetric Hydrogenation | Ketones | Chiral Ruthenium or Iridium complexes | Chiral alcohols | Potential for stereoselective reduction if the ester is converted to a ketone. nih.govnih.gov |

| Enantioselective C-H Functionalization | Acetanilides | Chiral Iridium catalysts | Chiral functionalized acetanilides | Introduction of chirality at the C-5 position. elsevierpure.com |

| Enantioselective Photocyclization | Acrylanilides | Chiral Lewis acid and photocatalyst | Chiral dihydroquinolones | A potential, though more complex, route to chiral derivatives. nih.gov |

| Chiral Derivatization | Chiral amino alcohols | Axially chiral carboxylic acids | Diastereomeric esters | Determination of absolute configuration of the amino alcohol derived from the target molecule. researchgate.net |

It is important to note that the successful application of these methodologies to this compound would require experimental validation and optimization of reaction conditions. The electronic and steric effects of the substituents on the benzene ring would play a crucial role in the efficiency and stereoselectivity of these transformations.

Applications in Advanced Organic Synthesis Research

Precursor for Complex Pharmaceutical Intermediates and Lead Compounds in Drug Discovery Researchlookchem.comcymitquimica.com

Ethyl 4-acetamido-3-nitrobenzoate (B8687768) is recognized as an important raw material and intermediate in the pharmaceutical industry. lookchem.com Its structure is a key starting point for synthesizing more complex molecules that are evaluated as potential drug candidates. The presence of the nitro and acetamido groups allows for sequential chemical transformations, enabling the construction of elaborate molecular frameworks.

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that specifically bind to and inhibit the activity of target enzymes. This process relies on understanding the three-dimensional structure and catalytic mechanism of the enzyme.

Recent research has highlighted the potential of the core structure of Ethyl 4-acetamido-3-nitrobenzoate in this field. The corresponding carboxylic acid, 4-acetamido-3-nitrobenzoic acid (ANBA), was the subject of a detailed study involving molecular docking simulations against key proteins of the SARS-CoV-2 virus. nih.gov In this computational study, ANBA was evaluated for its potential to bind to critical viral proteins, including the spike protein, the main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). nih.gov The study explored how the molecule's structural and chemical-reactive parameters could contribute to binding within the active sites of these viral enzymes, a key step in designing potent inhibitors. nih.gov Such computational insights are fundamental to guiding the synthesis of new, potentially more effective enzyme inhibitors derived from this chemical scaffold.

Table 1: Molecular Docking Analysis of 4-Acetamido-3-nitrobenzoic acid (ANBA) with SARS-CoV-2 Proteins

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Main Protease (Mpro) | -7.2 | THR26, HIS41, CYS145, HIS163, GLU166 |

| Spike Protein | -6.8 | LYS353, GLN493, SER494, TYR495 |

| RNA-dependent RNA polymerase (RdRp) | -7.5 | LYS621, SER682, ASP684, TYR689, ASP760 |

This table is based on data from a molecular docking study on 4-acetamido-3-nitrobenzoic acid, the carboxylic acid derivative of this compound. nih.gov

In drug discovery, generating molecular libraries—large collections of structurally related compounds—is a crucial strategy for identifying new lead compounds. This compound serves as an excellent building block for this purpose. cymitquimica.com Its functional groups can be independently and selectively modified. For instance, the nitro group can be reduced to an amine, which can then be further derivatized, while the ester can be hydrolyzed to a carboxylic acid, enabling another set of chemical reactions. This multi-functionality allows for the systematic creation of a diverse array of analogues, which can be screened for activity against various biological targets.

Role in Materials Science and Polymer Chemistry

The application of this compound extends beyond pharmaceuticals into the realm of materials science, where its structural features can be harnessed to create advanced functional materials.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, such as pore size and chemical environment, can be tailored by choosing appropriate ligands. Organic molecules containing nitro groups are of particular interest as ligands because the electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the MOF, making it a more effective catalyst for certain reactions. researchgate.net

While direct synthesis of a MOF using this compound as the primary ligand requires hydrolysis to its carboxylate form, this derivative is a prime candidate for creating functionalized MOFs. amadischem.com Research on other nitro-containing ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, has demonstrated the successful construction of topologically diverse MOFs. nih.gov The presence of a nitro group on the ligand can significantly influence the resulting framework's properties and potential applications in areas like gas adsorption and catalysis. researchgate.netrsc.org

The electronic properties of this compound, conferred by the electron-withdrawing nitro group and the electron-donating acetamido group, make it a candidate for incorporation into functional organic materials. These materials could have applications in electronics and optics. By chemically modifying the core structure, researchers can fine-tune the material's electronic and physical properties, such as its conductivity, light-absorption characteristics, and thermal stability.

Strategies for Analogue Development and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogues) to determine how specific structural features affect their biological activity. This compound is a suitable platform for such studies.

The molecular docking study of its parent acid, 4-acetamido-3-nitrobenzoic acid (ANBA), with SARS-CoV-2 proteins provides a clear blueprint for SAR exploration. nih.gov The study identified key interactions between ANBA and amino acid residues in the binding pockets of the target proteins. nih.gov This information allows chemists to design analogues with modified functional groups to enhance these interactions. For example, the ethyl ester could be replaced with other alkyl or aryl groups to probe the impact on solubility and cell permeability, or the acetyl group could be substituted to alter hydrogen bonding capabilities. By systematically creating and testing these analogues, researchers can build a comprehensive understanding of the SAR, leading to the development of more potent and selective compounds.

Systematic Derivatization for Modulating Reactivity and Selectivity

The chemical architecture of this compound allows for a variety of derivatization strategies aimed at fine-tuning the reactivity and selectivity of resulting molecules. The primary transformations involve modifications of the nitro group and hydrolysis of the ester and amide functionalities.

Research has demonstrated the use of this compound as a key intermediate in the synthesis of novel kinase inhibitors. nih.gov For instance, it is a starting material for creating potent and selective inhibitors of Cdc-Like Kinases (CLKs), which are involved in cellular regulation. nih.gov The synthesis begins with the nitration of ethyl 4-acetamidobenzoate to produce this compound. mdpi.com This intermediate then undergoes further reactions, such as the reduction of the nitro group to an amine, which can then be cyclized to form more complex heterocyclic structures like quinazolines. nih.gov This multi-step process highlights how the initial scaffold is systematically derivatized to achieve a final compound with high affinity and selectivity for its biological target. nih.gov

In one specific pathway, the nitro group of this compound is reduced using reagents like hydrazine (B178648) monohydrate. nih.gov The resulting amino group can then participate in cyclization reactions to build the core structure of the target inhibitor. nih.gov The acetamido group can also be hydrolyzed to provide another reactive handle for further modification. mdpi.com These sequential modifications are crucial for exploring the structure-activity relationships (SAR) of the final products, allowing researchers to modulate their potency and selectivity against specific enzymes like CLK1 and DYRK1A. nih.gov

The following table summarizes the key derivatization reactions applied to this compound and its precursors to generate biologically active compounds.

| Starting Material | Reaction | Reagents | Product Functionality | Application | Reference |

| Ethyl 4-acetamidobenzoate | Nitration | HNO₃ / H₂SO₄ | Introduction of nitro group | Synthesis of this compound | mdpi.com |

| This compound | Nitro Group Reduction | Hydrazine monohydrate | Conversion of nitro to amino group | Intermediate for kinase inhibitors | nih.gov |

| 4-Acetamidobenzoic acid | Nitration | HNO₃ / H₂SO₄ | Introduction of nitro group | Synthesis of 4-Acetamido-3-nitrobenzoic acid | mdpi.com |

| 4-Amino-3-nitrobenzoic acid | Acylation | 4-Methoxybenzoyl chloride / Et₃N | Amide bond formation | Synthesis of potential trypanocidal agents | mdpi.com |

| Acetamido-protected aniline (B41778) | De-protection (Amide Hydrolysis) | Hydrazine hydrate | Conversion of acetamido to amino group | Unmasking amine for further coupling | mdpi.com |

Exploration of Bioisosteric Replacements for Enhanced Performance in Molecular Probes

This compound itself has been identified as a molecule of interest in the development of molecular probes and therapeutic agents. It has shown moderate inhibitory activity against the trans-sialidase enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a valuable starting point for inhibitor design. mdpi.comresearchgate.net The development of more potent and selective molecular probes often involves the principle of bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to enhance target affinity, improve metabolic stability, or alter pharmacokinetic profiles. cambridgemedchemconsulting.com

The structure of this compound offers several opportunities for such exploration. The aromatic nitro group is a key target for bioisosteric replacement, as it is often associated with potential toxicity in drug candidates. cambridgemedchemconsulting.com Common bioisosteres for a nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl groups. cambridgemedchemconsulting.comnih.gov Replacing the nitro group in this scaffold could lead to new molecular probes with improved safety profiles and potentially different binding interactions within the target enzyme's active site. nih.gov For example, the trifluoromethyl group has been successfully used to replace aliphatic nitro groups in cannabinoid receptor modulators, resulting in improved potency and metabolic stability. nih.govresearchgate.net

Furthermore, the acetamido group (-NHCOCH₃) and the ethyl ester (-COOCH₂CH₃) can be modified. The acetamido group can be replaced with other acyl groups or sulfonamides to probe interactions within the binding pocket. The ethyl ester can be swapped with other esters, amides, or carboxylic acid isosteres like tetrazoles to alter solubility and binding interactions. nih.gov For instance, replacing a phenyl ring with a cyclopropyl (B3062369) group or a ferrocenyl moiety are documented strategies to explore different chemical spaces and improve biological activity. mdpi.comnih.gov

The table below outlines potential bioisosteric replacements for the key functional groups of this compound for the purpose of developing enhanced molecular probes.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfonamide (-SO₂NHR) | Reduce potential toxicity, modulate electronic properties and binding interactions. | cambridgemedchemconsulting.comnih.gov |

| Acetamido (-NHCOCH₃) | Sulfonamido (-NHSO₂R), Reverse Amides (-CONH-), Urea (-NHCONH₂) | Alter hydrogen bonding capacity and conformational preferences. | nih.gov |

| Ethyl Ester (-COOC₂H₅) | Carboxylic Acid (-COOH), Tetrazole, Amide (-CONHR) | Increase solubility, introduce new hydrogen bonding sites, improve metabolic stability. | nih.gov |

| Phenyl Ring | Pyridyl, Thienyl, Ferrocenyl | Modify core scaffold, alter aromatic interactions (π-stacking), and introduce novel properties. | mdpi.comcambridgemedchemconsulting.com |

Through such systematic explorations, this compound serves as a versatile template for generating libraries of compounds, enabling the development of highly optimized molecular probes for biological research. nih.gov

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in the Synthesis of Nitrobenzoate Derivatives

Traditional synthesis methods for nitrobenzoate esters, such as the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695), often rely on strong mineral acids like sulfuric acid as catalysts. scirp.orggoogle.com These processes, while effective, are associated with significant environmental drawbacks, including the use of corrosive materials, generation of substantial acidic wastewater, and difficulties in catalyst recovery. scirp.org Such methods are increasingly viewed as ecologically unjustified. scirp.org

In response, green chemistry principles are steering research towards more sustainable alternatives. A promising area of investigation is the use of heterogeneous solid acid catalysts, particularly natural zeolites in their hydrogen forms (e.g., H-CL, H-MOR, H-HEU-M, H-PHI). scirp.org These materials offer the advantages of being reusable, non-corrosive, and easily separated from the reaction mixture. Research has demonstrated that the esterification of 4-nitrobenzoic acid can be successfully carried out using ultradispersed crystallites of these zeolite catalysts. scirp.org

Furthermore, the synergy of these catalysts with non-conventional energy sources represents a significant advancement. The application of microwave irradiation (e.g., 2450 MHz) and ultrasound (e.g., 37 kHz) has been shown to accelerate the esterification reaction, leading to high yields of ethyl 4-nitrobenzoate (B1230335). scirp.org These energy-efficient techniques are based on the mechanisms of rapid dielectric heating and acoustic cavitation, respectively, and can enhance the activity of catalysts. scirp.org The combination of solid acid catalysts with microwave or ultrasound irradiation presents a simple, environmentally friendly, and efficient pathway for producing nitrobenzoate derivatives, minimizing waste and avoiding harsh reagents. scirp.org

Integration of Automated Synthesis and Flow Chemistry for Scalable and Sustainable Production

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, which offers superior control, safety, and scalability. The integration of automated systems with flow reactors is a key research direction for the sustainable production of fine chemicals, including nitrobenzoate derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer handling of potentially hazardous reagents or reactive intermediates. For the synthesis of compounds like Ethyl 4-acetamido-3-nitrobenzoate (B8687768), which involves nitration and esterification steps, flow reactors can minimize the risks associated with exothermic reactions and the use of strong acids.

A pertinent example of this trend is the use of electrochemical reactors coupled with recycle loops. rsc.orgnih.gov In such systems, reagents are continuously passed through an electrochemical cell where a reaction is initiated or mediated, and the stream is recycled through a monitoring cell (e.g., FTIR) to track progress in real-time. rsc.orgnih.gov This setup allows for the controlled, electrochemical generation of reactive species, such as free radicals, offering fine control over the reaction and reducing the need for stoichiometric chemical reagents. rsc.org This approach enhances atom economy and minimizes waste, aligning with the goals of sustainable chemistry. rsc.org The development of such integrated flow systems is crucial for transitioning the synthesis of nitrobenzoate derivatives from laboratory-scale batches to scalable, efficient, and sustainable industrial production.

Development of Advanced Spectroscopic Methods for In-Situ Reaction Monitoring and Kinetic Analysis

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Traditional off-line analysis, involving sample withdrawal and subsequent analysis by methods like GC or LC, can be time-consuming and may not accurately represent the state of the reaction, especially when transient or unstable intermediates are involved. spectroscopyonline.com In-situ (in the reaction mixture) spectroscopic monitoring provides a powerful solution by offering a continuous stream of data as the reaction happens.

Advanced spectroscopic techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are increasingly being implemented for real-time reaction analysis. spectroscopyonline.com These methods can be employed using probes that are directly inserted into the reactor, providing a non-invasive window into the chemical transformation. For instance, in-situ FTIR spectroscopy has been effectively used to monitor electrochemical reactions in a recycle reactor by continuously flowing the reaction mixture through a transmission FTIR cell. rsc.orgnih.gov This allows for the tracking of reactant consumption, product formation, and the identification of intermediate species through the appearance and disappearance of characteristic spectral peaks. rsc.orgspectroscopyonline.com

The implementation of in-situ spectroscopy is a multi-step process that includes assessing the reaction system, selecting the appropriate technique, performing calibration, and validating the results against primary analytical methods like HPLC or NMR. spectroscopyonline.com The kinetic profiles obtained from this real-time data are invaluable for elucidating reaction mechanisms and developing robust kinetic models, which are essential for process optimization, control, and scale-up. rsc.orgspectroscopyonline.com

Table 1: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Method | Sampling Mode | Advantages | Considerations |

| Mid-Infrared (IR) | Attenuated Total Reflectance (ATR), Transmission | Highly specific ("fingerprint" region), good for identifying functional groups and intermediates. | Strong water absorption can interfere; probe material compatibility is crucial. |

| Near-Infrared (NIR) | Transflectance, Interactance, Transmission | Low signal absorption allows for longer pathlengths; excellent for monitoring bulk components in concentrated solutions. | Overtone and combination bands lead to broader, overlapping peaks, often requiring chemometrics for data analysis. |

| Raman Spectroscopy | Immersion Probes | Insensitive to water, making it ideal for aqueous reactions; excellent for analyzing C-C bonds, symmetrical vibrations, and crystalline structures. | Can be affected by fluorescence from the sample; may have lower sensitivity for some functional groups compared to IR. |

This table provides a general comparison of common in-situ spectroscopic methods. spectroscopyonline.com

Synergistic Experimental and Computational Research Paradigms for Accelerated Discovery

The integration of computational chemistry with experimental work creates a powerful synergistic paradigm that can significantly accelerate the discovery and development of new molecules and reaction pathways. For compounds related to Ethyl 4-acetamido-3-nitrobenzoate, this approach provides deep insights into molecular structure, properties, and reactivity that are often difficult to obtain through experiments alone.

A prime example is the study of 4-acetamido-3-nitrobenzoic acid, the direct precursor to the title compound. nih.gov Researchers have employed a combination of single-crystal X-ray analysis and computational methods like Density Functional Theory (DFT) to explore its structural and chemical-reactive parameters. nih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data from X-ray diffraction and spectroscopy to validate the computational model.

Furthermore, computational tools are used to predict the behavior and potential of molecules. Hirshfeld surface analysis, for instance, can be used to visualize and quantify the intermolecular interactions that govern how molecules pack in a crystal and interact with other molecules, which is crucial for understanding ligand-protein binding. nih.gov Molecular docking studies can simulate the interaction of a ligand like 4-acetamido-3-nitrobenzoic acid with biological targets, such as the proteins of the SARS-CoV-2 virus, to identify potential therapeutic applications. nih.gov In silico tools like SwissADME and pkCSM are used for ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to predict the physicochemical and pharmacokinetic properties of a compound, guiding further experimental work. nih.gov This fusion of experimental and computational research allows for a more rational design and optimization of molecules and processes, saving time and resources.

Table 2: Computational Methods in the Study of Nitrobenzoate Derivatives

| Computational Method | Purpose | Example Application |

| Density Functional Theory (DFT) | To calculate electronic structure, geometry, and chemical reactivity parameters. nih.gov | Optimizing the molecular structure and predicting the reactivity of 4-acetamido-3-nitrobenzoic acid. nih.gov |

| Hirshfeld Surface Analysis | To analyze and visualize intermolecular interactions in a crystal structure. nih.gov | Validating the types of interactions involved in ligand-protein binding processes. nih.gov |

| Molecular Docking | To predict the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Studying the binding of 4-acetamido-3-nitrobenzoic acid to various SARS-CoV-2 proteins. nih.gov |

| ADMET Analysis | To predict the pharmacokinetic and toxicity properties of a molecule. nih.gov | Assessing the drug-like properties and potential toxicity of 4-acetamido-3-nitrobenzoic acid using online tools. nih.gov |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic transformations is a continuous pursuit to enhance reaction efficiency, selectivity, and sustainability. For the synthesis of this compound and related structures, research into new catalysts and reaction pathways is critical.

One area of exploration is the use of advanced organocatalysts. N-Heterocyclic Carbenes (NHCs), for example, have emerged as versatile catalysts for a wide range of transformations, including the aerobic oxidation of aldehydes to carboxylic acids. mdpi.com This type of catalysis avoids the use of metal catalysts and can proceed under mild conditions, offering a green alternative for synthesizing carboxylic acid precursors of ester compounds. mdpi.com

Another avenue involves the application of underutilized metals in novel reduction reactions. The reduction of a nitro group is a key step in the synthesis of many pharmaceutical intermediates from nitroaromatic precursors like ethyl 4-nitrobenzoate. orgsyn.orgguidechem.com While traditional methods often use catalysts like palladium on carbon or Raney nickel with high-pressure hydrogen, which can be hazardous, newer methods offer safer alternatives. orgsyn.org Research has shown that indium metal can effectively mediate the selective reduction of nitroarenes to anilines in aqueous ethanol, providing a milder and safer reaction environment. orgsyn.org

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-acetamido-3-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-acetamido-3-nitrobenzoic acid (precursor) using ethanol under acid catalysis. Key steps:

Precursor Preparation : Nitration of 4-acetamidobenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 3-position .

Esterification : React the nitro-substituted acid with excess ethanol in the presence of H₂SO₄ (catalyst) under reflux (70–80°C) for 6–8 hours.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Adjust stoichiometry (1:5 acid-to-ethanol ratio) and catalyst concentration (5% H₂SO₄) to minimize side products like diesters.

Q. Example Reaction Conditions :

| Parameter | Value/Range |

|---|---|

| Temperature | 70–80°C (reflux) |

| Catalyst | H₂SO₄ (5% v/v) |

| Reaction Time | 6–8 hours |

| Yield | 65–75% (post-purification) |

Reference : Analogous esterification methods for nitrobenzoate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- IR Spectroscopy : Identify functional groups:

- ¹H/¹³C NMR : Confirm structure and regiochemistry:

- Ethyl group : Triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.3 ppm, CH₂).

- Aromatic protons : Doublets (δ 7.5–8.2 ppm) with coupling patterns indicating nitro/acetamido substitution .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 268.2 (calculated for C₁₁H₁₂N₂O₅).

Q. Data Interpretation :

- Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.

- Compare experimental IR/NMR data with computational predictions (e.g., Gaussian) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and bioactivity of this compound?

Methodological Answer :

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G* level to calculate bond lengths/angles (e.g., C–NO₂ bond ~1.48 Å) and electrostatic potential maps .

- Predict sites for electrophilic attack (meta to nitro group) using Fukui indices.

- Molecular Docking :

- Use AutoDock Vina to simulate binding to enzymes (e.g., SARS-CoV-2 main protease, as in ).

- Validate with MD simulations (AMBER) to assess binding stability.

Q. Case Study :

- Nitro Group Effects : The electron-withdrawing nitro group reduces electron density at the benzene ring, directing substitutions to the meta position relative to itself.

Q. What strategies resolve crystallographic data contradictions during structural refinement?

Methodological Answer :

- Disorder Modeling : Use SHELXL (v.2018/3) to refine disordered nitro/ethyl groups with split positions and isotropic displacement parameters .

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., S(6) motifs for acetamido–nitro interactions) to validate packing motifs .

- Validation Tools : Check R-factor convergence (<5%), ADP consistency, and PLATON alerts .

Q. Example Workflow :

Collect high-resolution (<1.0 Å) X-ray data.

Refine with SHELXL using restraints for flexible groups.

Cross-validate hydrogen bonds with Mercury (Cambridge Structural Database).

Q. How do electronic effects of the nitro group influence regioselectivity in functionalization reactions?

Methodological Answer :

- Nitro as Meta-Director : The –NO₂ group deactivates the ring, making electrophilic substitutions (e.g., nitration, halogenation) occur meta to itself.

- Experimental Design :

- Substitution Reactions : React with Cl₂/FeCl₃; expect chlorination at position 5 (meta to nitro, para to acetamido).

- Kinetic Studies : Monitor reaction rates via HPLC to compare ortho/para/meta products.

Q. Case Study :

- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, altering directing effects .

Q. What experimental designs are critical for analyzing hydrogen-bonding networks in crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.